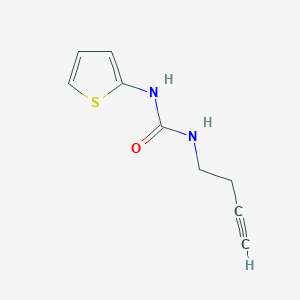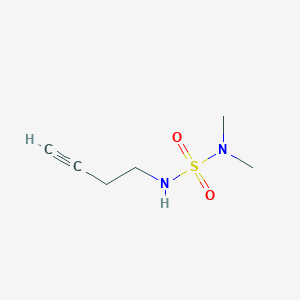![molecular formula C20H30N2O B6495968 N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide CAS No. 955527-71-6](/img/structure/B6495968.png)
N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide, commonly referred to as PTHQE, is a synthetic cyclic amide that has been used in research studies since the early 2000s. It is an analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is a potent partial agonist at the GABA-A receptor. PTHQE has been studied for its potential applications in the treatment of anxiety, epilepsy, and other neurological disorders.
Applications De Recherche Scientifique
PTHQE has been studied extensively in animal models and has been shown to have a wide range of effects on the central nervous system. It has been used to investigate the mechanism of action of N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide-A receptor agonists, to study the effects of chronic administration of N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide-A receptor agonists on anxiety and memory, and to investigate the effects of N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide-A receptor agonists on seizure activity. Additionally, PTHQE has been used to study the effects of N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide-A receptor agonists on depression and addiction.
Mécanisme D'action
PTHQE acts as a partial agonist at the N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide-A receptor, which is a ligand-gated ion channel that is activated by the neurotransmitter N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide. When PTHQE binds to the N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide-A receptor, it causes a conformational change in the receptor that leads to an increase in chloride ion flow into the cell. This influx of chloride ions hyperpolarizes the cell membrane, which reduces neuronal excitability and leads to a decrease in neuronal activity.
Biochemical and Physiological Effects
PTHQE has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that PTHQE is able to modulate the activity of several neurotransmitter systems, including glutamate, serotonin, and dopamine. Additionally, PTHQE has been shown to modulate the release of several hormones, including cortisol, oxytocin, and vasopressin. In vivo studies have demonstrated that PTHQE is able to reduce anxiety-like behavior, improve memory, and reduce seizure activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using PTHQE in laboratory experiments is that it is a relatively simple molecule to synthesize and is relatively stable in aqueous solutions. Additionally, PTHQE has been shown to have a wide range of effects on the central nervous system and can be used to study the effects of N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide-A receptor agonists on various neurological conditions. However, one limitation of using PTHQE in laboratory experiments is that it has a relatively short half-life, which limits its utility in long-term studies.
Orientations Futures
There are a number of potential future directions for research on PTHQE. These include further exploration of its mechanism of action and the role of N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide-A receptor agonism in the treatment of various neurological conditions. Additionally, further studies are needed to investigate the effects of PTHQE on other neurotransmitter systems and hormones. Finally, it would be beneficial to explore the potential therapeutic applications of PTHQE, such as its use in the treatment of anxiety, epilepsy, and other neurological disorders.
Méthodes De Synthèse
PTHQE is synthesized through a three-step process, beginning with the reaction of 1-propyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (THQ) and ethyl bromide, followed by a cyclization reaction, and finally a deprotonation reaction. The synthesis of PTHQE is relatively straightforward and can be accomplished in a laboratory setting.
Propriétés
IUPAC Name |
N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-2-13-22-14-5-8-18-15-16(9-10-19(18)22)11-12-21-20(23)17-6-3-4-7-17/h9-10,15,17H,2-8,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWZYDCYNYOPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B6495888.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6495895.png)
![2-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]acetamide](/img/structure/B6495898.png)
![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B6495902.png)
![N-(2,4-dimethylphenyl)-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6495916.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6495923.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B6495927.png)

![2-(2,4-dichlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495945.png)
![2-(4-chlorophenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495960.png)
![2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495980.png)
![2-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495988.png)
![2-(4-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495990.png)